Product packaging for 2-(4-Ethylphenyl)-2-(methylamino)acetamide(Cat. No.:)

2-(4-Ethylphenyl)-2-(methylamino)acetamide

Cat. No.: B12122747
M. Wt: 192.26 g/mol
InChI Key: LKPHKZXYTOCEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Ethylphenyl)-2-(methylamino)acetamide is a synthetic organic compound with a molecular structure featuring a acetamide core substituted with a 4-ethylphenyl group and a methylamino moiety. This structure is of significant interest in medicinal chemistry and neuroscience research, particularly as a potential precursor or analog in the study of psychoactive substances . Researchers utilize this compound primarily in vitro to investigate its pharmacokinetic properties, receptor binding affinities, and metabolic pathways. It serves as a crucial reference standard in analytical chemistry, enabling the development and validation of methods for substance identification and quantification using techniques like LC-MS and GC-MS. Strictly for research use only, this product is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B12122747 2-(4-Ethylphenyl)-2-(methylamino)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(4-ethylphenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C11H16N2O/c1-3-8-4-6-9(7-5-8)10(13-2)11(12)14/h4-7,10,13H,3H2,1-2H3,(H2,12,14)

InChI Key

LKPHKZXYTOCEDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)N)NC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Ethylphenyl 2 Methylamino Acetamide

Retrosynthetic Analysis and Strategic Disconnections for the Construction of 2-(4-Ethylphenyl)-2-(methylamino)acetamide

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered, focusing on the formation of the amide bond and the construction of the α-substituted amino acid core.

Disconnection I: Amide Bond Formation

The most straightforward disconnection involves breaking the amide bond (C-N bond). This leads to two key synthons: an activated carboxylic acid derivative of 2-(4-ethylphenyl)-2-(methylamino)acetic acid and ammonia. This approach is common in peptide synthesis and relies on well-established coupling methodologies.

Disconnection II: α-Amino Acid Synthesis

A more fundamental disconnection targets the C-C and C-N bonds at the chiral center. This approach breaks the molecule down into three simpler components: a 4-ethylphenyl precursor, a source of the amino group, and a two-carbon acetamide (B32628) equivalent. This strategy often involves classical amino acid syntheses like the Strecker or Bucherer-Bergs reactions.

Disconnection Key Intermediates Starting Materials
Amide Bond Formation2-(4-Ethylphenyl)-2-(methylamino)acetic acid4-Ethylbenzaldehyde, Methylamine (B109427), Cyanide source, Ammonia
α-Amino Acid Synthesisα-(4-Ethylphenyl)glycine4-Ethylbenzaldehyde, Ammonia, Cyanide source

Detailed Synthetic Pathways for the Formation of the Acetamide Moiety within Substituted Phenyl Systems

The formation of the acetamide group from a carboxylic acid and an amine is a cornerstone of organic synthesis.

Mechanistic Considerations in Amide Bond Formation Reactions

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures. To overcome this, the carboxylic acid is typically activated to enhance the electrophilicity of the carbonyl carbon. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

To suppress side reactions and minimize racemization at the α-carbon, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.

Phosphonium and uronium/aminium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HATU, and HBTU, are also highly effective coupling reagents that generate activated esters in situ.

Optimization of Reaction Conditions for Yield and Purity in Acetamide Synthesis

The optimization of amide bond formation is crucial for achieving high yields and purity. Key parameters to consider include:

Coupling Reagent and Additives: The choice of coupling reagent and additive depends on the steric hindrance of the substrates and the potential for racemization. For sterically hindered amino acids, more potent coupling reagents like HATU or COMU may be necessary.

Solvent: Aprotic polar solvents such as dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used to dissolve the reactants and facilitate the reaction.

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often added to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.

Temperature: Most coupling reactions are performed at room temperature, although cooling to 0 °C can sometimes help to minimize side reactions and racemization.

Stoichiometry: Using a slight excess of the coupling reagent and the amine can help to drive the reaction to completion.

Introduction of the 4-Ethylphenyl and Methylamino Moieties: Reaction Design and Catalysis Strategies

The core of the target molecule is the α-(4-ethylphenyl)glycine moiety. Several classical and modern synthetic methods can be employed for its construction.

Strecker Amino Acid Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and a cyanide source. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org In the context of our target molecule, 4-ethylbenzaldehyde would react with ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile. Subsequent hydrolysis of the nitrile furnishes the desired α-(4-ethylphenyl)glycine. masterorganicchemistry.comwikipedia.org

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. wikipedia.orgdrugfuture.comalfa-chemistry.comnih.govambeed.com 4-Ethylbenzaldehyde can be converted to the corresponding hydantoin, which can then be hydrolyzed to afford α-(4-ethylphenyl)glycine. wikipedia.orgalfa-chemistry.comnih.gov

Introduction of the Methylamino Group

Once the α-(4-ethylphenyl)glycine is obtained, the methylamino group can be introduced through N-methylation. This can be achieved through various methods, including reductive amination with formaldehyde or direct alkylation with a methylating agent like methyl iodide, often requiring protection of the carboxylic acid group. A common strategy involves the formation of a sulfonamide with the amino group, followed by methylation and subsequent deprotection. google.com

Stereoselective Synthesis Approaches for the Enantiomers of this compound

The α-carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer.

Asymmetric Strecker Synthesis

The classical Strecker synthesis yields a racemic mixture of amino acids. However, asymmetric versions have been developed that employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity. For instance, using a chiral amine instead of ammonia can lead to the formation of an enantioenriched α-aminonitrile.

Catalytic Asymmetric Synthesis

Catalytic asymmetric hydrogenation of N-aryl imino esters derived from 4-ethylbenzaldehyde offers a powerful route to chiral α-aryl glycine derivatives. researchgate.net Chiral transition metal complexes, often with phosphine-based ligands, can catalyze the hydrogenation with high enantioselectivity.

Enzymatic Resolution

Another approach is the resolution of a racemic mixture. This can be achieved by using enzymes that selectively react with one enantiomer. For example, a lipase could be used to selectively hydrolyze the ester of one enantiomer of a racemic α-amino acid ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Derivatization Strategies: Synthesis of Analogs and Novel Derivatives of this compound

Derivatization of the core structure of this compound can lead to the generation of analogs with potentially improved properties.

Modification of the Phenyl Ring

The 4-ethylphenyl group can be modified by introducing various substituents onto the aromatic ring. This can be achieved by starting with a differently substituted benzaldehyde in the initial synthetic steps or by performing electrophilic aromatic substitution reactions on a suitable intermediate.

Variation of the N-Alkyl Group

The methylamino group can be replaced with other alkyl or aryl groups. This can be accomplished by using a different primary amine in the N-alkylation step or in a reductive amination protocol.

Alterations to the Acetamide Moiety

Structural Modifications on the 4-Ethylphenyl Ring

The 4-ethylphenyl ring is a versatile scaffold for structural modification, primarily through electrophilic aromatic substitution reactions. The ethyl group is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already substituted, modifications would predominantly occur at the ortho positions (positions 3 and 5 of the phenyl ring).

Common electrophilic substitution reactions applicable to such an aromatic system include:

Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This nitro group can then be a handle for further transformations, such as reduction to an amino group.

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), would install a halogen atom on the ring.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl (-COR) or alkyl (-R) groups, respectively. For instance, acylation with an acyl chloride in the presence of a Lewis acid would yield a ketone derivative.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).

The ethyl group itself can also be a site of modification. For example, oxidation could potentially convert the ethyl group to an acetyl group or, under harsher conditions, a carboxylic acid group.

Reaction TypeTypical ReagentsPotential Product Moiety on Phenyl Ring
NitrationHNO₃, H₂SO₄-NO₂
HalogenationBr₂, FeBr₃-Br
Friedel-Crafts AcylationRCOCl, AlCl₃-COR
SulfonationFuming H₂SO₄-SO₃H

Chemical Alterations at the Amide Nitrogen

The amide nitrogen in this compound is part of a primary amide. This functional group can undergo several transformations. For instance, N-alkylation or N-acylation could be performed, although these reactions are more commonly associated with the amine nitrogen.

More relevant to the broader class of N-methylamides, the secondary amine (the methylamino group) is a key site for chemical alteration. mdpi.com

N-Acylation: The methylamino group can be acylated using acyl chlorides or anhydrides to form a more complex diamide structure.

N-Alkylation: Further alkylation of the methylamino group is possible, for instance, using an alkyl halide, leading to a tertiary amine. prepchem.com

Sulfonamide Formation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base would yield a sulfonamide, a functional group prevalent in many pharmaceuticals. google.com

Reaction TypeReagent ExampleResulting Functional Group
N-AcylationAcetyl ChlorideN-acetyl-N-methylamino
N-AlkylationEthyl IodideN-ethyl-N-methylamino
Sulfonamide FormationTosyl ChlorideN-tosyl-N-methylamino

Variations at the Alpha-Carbon Substituent

Synthesizing analogues with different substituents at the alpha-carbon is a fundamental strategy in medicinal chemistry to explore structure-activity relationships. Instead of the 4-ethylphenyl group, other aryl or alkyl groups could be introduced. This is typically achieved by starting with different precursor molecules in the initial synthetic steps.

For example, in a Strecker-type synthesis, the initial aldehyde component determines the substituent on the alpha-carbon. libretexts.org By using different aldehydes, a wide variety of groups can be installed at this position.

Starting AldehydeResulting Alpha-Substituent
BenzaldehydePhenyl
4-Chlorobenzaldehyde4-Chlorophenyl
IsobutyraldehydeIsopropyl
CyclohexanecarboxaldehydeCyclohexyl

Similarly, the amine component in the synthesis can be varied. Using an amine other than methylamine (e.g., ethylamine, propylamine) would lead to different N-alkyl groups at the alpha-carbon. These synthetic approaches allow for the creation of a library of compounds with diverse substitutions at the alpha-carbon, enabling systematic exploration of the chemical space around the core acetamide scaffold. nih.govorganic-chemistry.org

Advanced Synthetic Techniques and Automation in Acetamide Derivative Production

The production of active pharmaceutical ingredients (APIs) and their derivatives is increasingly benefiting from advanced synthetic technologies and automation. vidyagxp.com Traditional batch synthesis methods are often labor-intensive and can be prone to variability. vidyagxp.com Modern approaches like continuous flow chemistry and automated synthesis platforms offer significant advantages in terms of efficiency, safety, and reproducibility. researchgate.net

Continuous Flow Chemistry: In flow synthesis, reagents are continuously pumped through a network of tubes and reactors. beilstein-journals.org This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net The small reactor volumes enhance safety, especially when dealing with hazardous reagents or exothermic reactions. beilstein-journals.org Flow chemistry has been successfully applied to multi-step syntheses of various pharmaceutical compounds. innovationnewsnetwork.com

Automation and High-Throughput Synthesis: Automated systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. nih.gov These platforms can be used to rapidly generate libraries of related compounds for screening purposes. nih.gov By integrating synthesis with real-time analysis and machine learning algorithms, reaction conditions can be optimized quickly, accelerating the drug discovery and development process. vidyagxp.comresearchgate.net Technologies such as Distributed Control Systems (DCS) and Process Analytical Technology (PAT) are key drivers in the automation of API production. vidyagxp.com The combination of solid-supported synthesis with flow chemistry (SPS-flow) is another innovative method that facilitates the automated production of complex molecules. innovationnewsnetwork.com

These advanced techniques are not just for large-scale manufacturing; they are also valuable tools in research and development for optimizing synthetic routes and exploring chemical diversity efficiently and safely. beilstein-journals.orgnih.gov

Molecular Structure and Advanced Computational Investigations of 2 4 Ethylphenyl 2 Methylamino Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. By employing sophisticated theoretical models, we can predict and analyze the electronic structure, stability, and reactivity of 2-(4-Ethylphenyl)-2-(methylamino)acetamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be instrumental in exploring its conformational landscape. The presence of several rotatable bonds—specifically around the C-C bond connecting the phenyl ring to the chiral center, the C-N bond of the methylamino group, and the C-C bond of the acetamide (B32628) group—suggests that the molecule can exist in multiple conformations.

A systematic conformational search would identify various local minima on the potential energy surface. The relative energies of these conformers can then be calculated to determine the most stable, or ground-state, conformation. This stability is influenced by a delicate balance of steric hindrance between the ethylphenyl group and the methylaminoacetamide moiety, as well as potential intramolecular hydrogen bonding. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer provide a foundational understanding of its three-dimensional structure.

Table 1: Predicted Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
A60°1.5
B180°0.0
C-60°1.8

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netsphinxsai.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethylphenyl ring and the nitrogen atom of the methylamino group, as these are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the acetamide group, particularly the carbonyl carbon, which is an electrophilic center susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), and chemical hardness (η = (I-A)/2). These descriptors provide quantitative measures of the molecule's reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterPredicted Value (eV)
EHOMO-5.8
ELUMO-0.5
Energy Gap (Egap)5.3
Ionization Potential (I)5.8
Electron Affinity (A)0.5
Electronegativity (χ)3.15
Chemical Hardness (η)2.65

Note: These values are hypothetical and serve as examples of what FMO analysis would yield.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and are targets for nucleophiles. nih.gov

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group in the acetamide moiety, indicating its role as a hydrogen bond acceptor. mdpi.com The nitrogen atom of the primary amide and the secondary amine would also exhibit negative potential, though to a lesser extent. Conversely, the hydrogen atoms of the amide and amine groups would show positive electrostatic potential, highlighting their capacity to act as hydrogen bond donors. nih.gov The aromatic ring will likely exhibit a region of negative potential above and below the plane of the ring, characteristic of π-systems.

Intermolecular Interactions and Crystal Engineering Principles

The way molecules pack in a solid-state, or their crystal structure, is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

Hydrogen bonding is a dominant intermolecular interaction that significantly influences the crystal packing of molecules containing N-H and O-H groups. mdpi.comresearchgate.net In this compound, both the methylamino group (N-H) and the acetamide group (N-H and C=O) are capable of participating in hydrogen bonds. The primary amide group is a particularly effective hydrogen bond donor and acceptor.

It is highly probable that in the crystalline form, molecules of this compound would form extensive hydrogen-bonding networks. A common motif in primary amides is the formation of centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R22(8) graph set motif. mdpi.com These dimers can then be further linked into chains or sheets through additional hydrogen bonds involving the secondary amine. The presence of both donor and acceptor sites allows for the formation of robust and predictable supramolecular structures. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal volume into regions where the electron density of a given molecule dominates. By mapping properties like dnorm (a normalized contact distance) onto this surface, close intermolecular contacts can be identified as red spots. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePredicted Contribution (%)
H···H45
H···O/O···H25
C···H/H···C20
N···H/H···N8
Others2

Note: This table represents a hypothetical distribution of intermolecular contacts based on the molecular structure.

Vibrational Spectroscopy and Theoretical Simulations (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule. For this compound, these analyses provide a detailed fingerprint based on the vibrational modes of its constituent atoms.

Theoretical simulations, often employing Density Functional Theory (DFT), are instrumental in assigning the observed experimental bands to specific molecular vibrations. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that, when compared with experimental data, allows for a precise interpretation of the molecule's vibrational characteristics. semanticscholar.org

Key Vibrational Modes:

Amide Group Vibrations: The amide group exhibits several characteristic bands. The C=O stretching vibration (Amide I band) is typically strong in the infrared spectrum and appears in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) of the secondary amide is expected around 1510-1570 cm⁻¹. The C-N stretching vibration (Amide III band) is usually observed between 1250 and 1350 cm⁻¹.

Aromatic Ring Vibrations: The 4-substituted ethylphenyl group gives rise to distinct C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations are also characteristic and appear at lower frequencies.

Aliphatic Group Vibrations: The ethyl and methyl groups attached to the phenyl ring and the nitrogen atom, respectively, produce C-H stretching vibrations in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups are expected in the 1375-1465 cm⁻¹ range.

N-H and C-N Stretching Vibrations: The methylamino group (-NH(CH₃)) will show an N-H stretching vibration, typically around 3300-3500 cm⁻¹, which can be influenced by hydrogen bonding. The C-N stretching of the amine is expected in the 1000-1250 cm⁻¹ region.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on typical ranges observed for similar molecules.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine (-NH)3300 - 3500
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)Ethyl, Methyl groups2850 - 2960
C=O Stretch (Amide I)Amide1630 - 1680
C=C StretchAromatic Ring1450 - 1600
N-H Bend (Amide II)Secondary Amide1510 - 1570
C-H BendEthyl, Methyl groups1375 - 1465
C-N Stretch (Amide III)Amide1250 - 1350
C-N StretchAmine1000 - 1250

This interactive table allows for sorting and filtering of the data.

Nuclear Magnetic Resonance (NMR) Spectral Analysis and Computational Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Computational methods have become increasingly vital in predicting NMR chemical shifts. pdx.edu These predictions, when correlated with experimental data, can confirm structural assignments and provide deeper insights into the electronic environment of the nuclei. rsc.org

¹H NMR Spectral Analysis:

The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule.

Aromatic Protons: The protons on the 1,4-disubstituted phenyl ring will likely appear as two doublets in the aromatic region (δ 7.0-7.5 ppm).

Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂) protons (δ 2.5-2.8 ppm) and a triplet for the methyl (-CH₃) protons (δ 1.1-1.3 ppm), with coupling between them.

Methine Proton: The proton on the chiral carbon (-CH-) adjacent to the phenyl ring and the amino group is expected to appear as a singlet or a multiplet depending on its environment, likely in the δ 4.0-5.0 ppm range.

Methylamino Protons: The N-H proton will likely be a broad singlet, its chemical shift being concentration and solvent-dependent (δ 1.5-3.0 ppm). The N-methyl (-NCH₃) protons will appear as a singlet (or a doublet if coupled to the N-H proton) around δ 2.2-2.5 ppm.

Amide Proton: The amide N-H proton is expected to be a broad singlet in the δ 7.5-8.5 ppm region.

¹³C NMR Spectral Analysis:

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) will be the most downfield signal, typically in the δ 170-175 ppm range.

Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 120-145 ppm region. The carbon attached to the ethyl group and the carbon bearing the acetamide group will have distinct chemical shifts from the other aromatic carbons.

Aliphatic Carbons: The carbons of the ethyl group, the methine carbon, and the N-methyl carbon will appear in the upfield region of the spectrum (δ 10-60 ppm).

The following table presents the predicted chemical shift ranges for the different carbon and proton environments in this compound.

Atom Type Environment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CarbonAmide Carbonyl (C=O)-170 - 175
CarbonAromatic (quaternary)-135 - 145
CarbonAromatic (CH)7.0 - 7.5125 - 130
CarbonMethine (CH)4.0 - 5.055 - 65
CarbonEthyl (-CH₂)2.5 - 2.825 - 30
CarbonN-Methyl (-CH₃)2.2 - 2.530 - 35
CarbonEthyl (-CH₃)1.1 - 1.310 - 15
ProtonAmide (N-H)7.5 - 8.5-
ProtonAromatic (C-H)7.0 - 7.5-
ProtonMethine (C-H)4.0 - 5.0-
ProtonAmino (N-H)1.5 - 3.0-
ProtonEthyl (-CH₂)2.5 - 2.8-
ProtonN-Methyl (-CH₃)2.2 - 2.5-
ProtonEthyl (-CH₃)1.1 - 1.3-

This interactive table can be used to explore the predicted NMR data.

Analysis of Publicly Available Data on this compound Reveals No Information on Molecular Mechanisms or Biological Interactions

A comprehensive review of publicly accessible scientific literature and databases has found no specific research detailing the molecular mechanisms of action or biological interactions of the chemical compound this compound. Despite a thorough search for scholarly articles, patents, and research data, there is no available information regarding its effects on enzymes, its binding affinity for receptors, or its localization within cellular structures.

Consequently, it is not possible to provide the detailed scientific article as requested in the outline. The specific areas of inquiry, including enzyme modulation, receptor binding profiles, computational docking simulations, and cellular localization studies, have not been the subject of published research for this particular compound. Generating content for the specified sections would require fabricating data, which is contrary to the principles of scientific accuracy and ethical reporting.

Therefore, the requested article focusing on the molecular and biological interactions of this compound cannot be produced.

Molecular Mechanisms of Action and Biological Interactions of 2 4 Ethylphenyl 2 Methylamino Acetamide

Molecular Basis of Potential Bioactivities, drawing insights from analogous compounds

Due to a lack of direct studies on 2-(4-Ethylphenyl)-2-(methylamino)acetamide, this section explores the potential molecular mechanisms of its bioactivities by drawing parallels with structurally analogous compounds. The core structure, a substituted phenylacetamide, is a common scaffold in medicinal chemistry, and its derivatives have shown a range of biological effects.

Investigation of Anti-inflammatory Mechanisms (e.g., Cyclooxygenase inhibition)

The potential anti-inflammatory activity of this compound can be inferred from studies on other acetamide (B32628) derivatives. A significant body of research points towards the inhibition of cyclooxygenase (COX) enzymes as a primary mechanism. The COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com

A study on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that these compounds exhibit anti-inflammatory activities. nih.govnih.gov The presence of halogen substituents on the aromatic ring was found to be favorable for this activity. nih.govnih.gov This suggests that the electronic properties of the phenyl ring in compounds like this compound could influence their interaction with the active site of COX enzymes.

Furthermore, research into a pivalate-based succinimide (B58015) derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant inhibition of the 5-lipoxygenase (5-LOX) enzyme. mdpi.com The 5-LOX pathway is another critical route in the production of inflammatory mediators, specifically leukotrienes. mdpi.com The synthesized compound showed a dose-dependent inhibition of 5-LOX, with an IC50 value of 105 µg/mL. mdpi.com This dual inhibition of both COX and LOX pathways is a sought-after characteristic in the development of new anti-inflammatory agents. nih.gov

The anti-inflammatory potential of these analogous compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema test in rats. nih.govnih.gov In such studies, the reduction in paw volume indicates the compound's ability to suppress the inflammatory response. For instance, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated notable anti-inflammatory effects in these models. nih.govnih.govresearchgate.net

Interactive Table: Anti-inflammatory Activity of an Analogous Acetamide Derivative

CompoundAssayResultReference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideCarrageenan-induced paw edemaExhibited anti-inflammatory activity nih.govnih.govresearchgate.net
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX inhibitionIC50: 105 µg/mL mdpi.com

Elucidation of Antimicrobial and Antifungal Mechanisms of Action

The structural motif of this compound is present in various compounds that have been investigated for their antimicrobial and antifungal properties. The proposed mechanisms of action often involve the disruption of microbial cell integrity or interference with essential cellular processes.

Another study focused on novel 4-(2-methylacetamide)benzenesulfonamide derivatives. nih.gov These compounds were synthesized and evaluated for their in vitro antimicrobial activities. The research indicated that increasing the ring size and the presence of a nitrogen heteroatom in the structure led to improved antimicrobial effects. nih.gov

The mechanism of action for some antimicrobial acetamide derivatives has been linked to their ability to interact with microbial DNA. For instance, tetrahydropyrimidinyl-substituted benzimidazoles, which share a core structural similarity, have shown a propensity to bind to the minor groove of DNA, particularly at AT-rich sites. nih.gov This interaction can disrupt DNA replication and transcription, leading to bacterial cell death. nih.gov

The antimicrobial efficacy of these compounds is typically determined by measuring their minimum inhibitory concentration (MIC) against various pathogens. mdpi.com

Analysis of Cytotoxic Effects at the Molecular Level (e.g., against specific cancer cell lines in vitro)

The cytotoxic potential of compounds analogous to this compound has been explored against several cancer cell lines. The primary mechanism often involves the induction of apoptosis, or programmed cell death, in cancerous cells.

A study on phenylacetamide derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. tbzmed.ac.ir The 3d derivative, in particular, showed a potent IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir The molecular mechanism was attributed to the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. tbzmed.ac.ir

Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potential anticancer agents, with notable activity against the PC3 prostate carcinoma cell line. nih.gov Compounds with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety, indicating that the electronic nature of the substituents plays a crucial role. nih.gov For instance, one of the more active compounds against the PC3 cell line had an IC50 value of 52 μM. nih.gov

The cytotoxic effect of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide was investigated in HeLa (cervical cancer) cells. mdpi.comresearchgate.net At a concentration of 3.16 µM/mL, this compound exhibited cytotoxic effects comparable to the standard anticancer drug cisplatin. mdpi.comresearchgate.net The cytotoxicity was determined using the MTT assay, which measures the metabolic activity of cells and is an indicator of cell viability. mdpi.comresearchgate.net

These studies collectively suggest that acetamide derivatives can induce cytotoxicity in cancer cells through the modulation of apoptotic pathways. The specific cellular targets and the precise nature of the molecular interactions are areas of ongoing research.

Interactive Table: Cytotoxic Effects of Analogous Acetamide Derivatives on Cancer Cell Lines

CompoundCell LineIC50 ValueReference
Phenylacetamide derivative (3d)MDA-MB-4680.6±0.08 μM tbzmed.ac.ir
Phenylacetamide derivative (3d)PC-120.6±0.08 μM tbzmed.ac.ir
Phenylacetamide derivative (3c)MCF-70.7±0.08 μM tbzmed.ac.ir
Phenylacetamide derivative (3d)MCF-70.7±0.4 μM tbzmed.ac.ir
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b)PC352 μM nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c)PC380 μM nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c)MCF-7100 μM nih.gov
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamideHeLaActive at 3.16 µM/mL mdpi.comresearchgate.net

Applications in Chemical Biology and Advanced Materials Research

Role as a Synthetic Building Block in the Construction of More Complex Molecular Architectures

The acetamide (B32628) scaffold is a versatile and widely utilized building block in organic synthesis, valued for its ability to participate in a variety of chemical transformations to create more complex and functionally diverse molecules. Specifically, derivatives such as N-aryl 2-chloroacetamides are highly reactive intermediates. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions with oxygen, nitrogen, and sulfur nucleophiles. researchgate.netscielo.org.za This reactivity allows for the construction of a wide range of heterocyclic systems, including imidazoles, pyrroles, thiophenes, and thiazolidine-4-ones. researchgate.net

For instance, the reaction of chloroacetamide derivatives with various sulfur-containing reagents can lead to the synthesis of novel sulfide compounds with potential biological activities. scielo.org.za The versatility of the chloroacetamide group makes it a key component in the synthesis of compounds with applications ranging from medicinal chemistry to materials science. nbinno.com Phenylacetamide derivatives have also been used as precursors in the synthesis of biologically active molecules, including potential antidepressant and anticancer agents. nih.govtbzmed.ac.ir Given this precedent, 2-(4-Ethylphenyl)-2-(methylamino)acetamide could be chemically modified, for example by introducing a halogen to the acetyl group, to serve as a valuable precursor for generating novel and elaborate molecular structures.

Table 1: Examples of Heterocyclic Systems Synthesized from Acetamide Building Blocks

Precursor Scaffold Nucleophile/Reagent Resulting Heterocycle/Product Reference
N-Aryl 2-chloroacetamide Sulfur Nucleophiles Thiophene, Thiazolidine-4-one researchgate.net
bis-Chloroacetamide 2-Mercaptobenzothiazole bis-Sulfide Derivative scielo.org.za
2-Chloro-N-substituted-acetamides 2-Mercaptobenzimidazole Benzimidazole Derivatives nih.gov

Utility as a Biochemical Probe for Protein-Ligand Interaction Studies

Biochemical probes are essential tools for elucidating the complexities of biological systems, particularly for studying the interactions between proteins and small molecules (ligands). The acetamide moiety, especially when functionalized as a reactive group like chloroacetamide, is a key component in the design of such probes. nih.gov Chloroacetamide-based probes can form covalent bonds with specific amino acid residues, most notably cysteine, within a protein's structure. nih.gov This covalent labeling allows for the stable and irreversible capture of protein targets, facilitating their identification and characterization.

This approach is central to chemoproteomics and activity-based protein profiling (ABPP), where reactive probes are used to map the "ligandable" portions of the proteome. nih.gov For example, a screen of cysteine-reactive chloroacetamide ligands successfully identified a compound, EN219, that covalently binds to the E3 ubiquitin ligase RNF114, mimicking the action of a complex natural product. nih.gov This demonstrates the power of using simple, synthetically accessible acetamide scaffolds to develop sophisticated biochemical tools. The phenethylamine core, structurally related to the ethylphenyl group in the target compound, is a well-known pharmacophore found in many neurologically active compounds, suggesting that probes based on the this compound scaffold could be directed towards receptors and transporters in the central nervous system. nih.govmdpi.com

Contribution to Proteomics Research Methodologies

Proteomics, the large-scale study of proteins, relies on a diverse toolkit of chemical methods to identify, quantify, and characterize proteins and their functions. Affinity-based proteomics, which uses specific binding reagents to capture and analyze proteins, is a cornerstone of the field. nih.govresearchgate.net Acetamide-based chemical probes, particularly those with reactive groups, make significant contributions to these methodologies.

Chloroacetamide and iodoacetamide probes are frequently used in a technique called activity-based protein profiling (ABPP). nih.govnih.gov In ABPP, these probes react with active site residues of specific enzyme families, allowing for their identification and the assessment of their activity levels in complex biological samples like cell lysates. mdpi.com For example, competitive ABPP can be used to screen for new enzyme inhibitors by measuring their ability to prevent the binding of an acetamide-based probe. nih.gov The covalent nature of the interaction between the probe and the protein is crucial for the robustness of these assays, enabling the enrichment and subsequent identification of target proteins using mass spectrometry. nih.govbio-itworld.com The this compound scaffold, if appropriately functionalized, could be developed into such probes for targeted proteomics studies.

Development of Compound Libraries and High-Throughput Screening Initiatives Utilizing the this compound Scaffold

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of vast collections of chemical compounds, known as compound libraries, for activity against a biological target. curiaglobal.comdovepress.com The design and composition of these libraries are critical for the success of screening campaigns. Libraries are often built around "scaffolds," which are core molecular frameworks that can be readily diversified through chemical synthesis.

The acetamide and phenethylamine motifs are common in screening libraries due to their favorable physicochemical properties and their prevalence in known bioactive molecules. For instance, libraries of covalent compounds, which are designed to form a permanent bond with their target protein, often include chloroacetamide-functionalized molecules. nih.govstanford.edu The Enamine Covalent Screening Library is one such collection that features chloroacetamides. stanford.edu Furthermore, libraries focused on central nervous system targets frequently incorporate phenethylamine derivatives. nih.gov The this compound structure represents a scaffold that combines these features, making it a potentially valuable addition to diversity-oriented synthesis efforts aimed at producing novel compound libraries for HTS.

Table 2: Examples of Acetamide and Phenethylamine Scaffolds in Screening Libraries

Library Type Featured Scaffold Purpose/Target Class Reference
Covalent Fragment Library Chloroacetamide Covalent Inhibition of TEAD·YAP1 Interaction nih.gov
Diverse Screening Collection N-Substituted Acetamides General Drug Discovery stanford.edu
CNS-focused Library Phenethylamine Derivatives Neurological Targets (e.g., DAT, 5-HT receptors) mdpi.comnih.gov

Exploration in Materials Science as a Research Solvent or Plasticizer for Experimental Systems

In materials science, the properties of solvents and additives like plasticizers are crucial for the synthesis and processing of new materials. While simple amides such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are widely used as polar aprotic solvents in industrial and research settings, the application of more complex, substituted acetamides like this compound in this context is less common and more speculative. whiterose.ac.uk

The utility of a compound as a solvent is determined by its physical properties, including boiling point, polarity, and its ability to dissolve a wide range of substances. N-substituted acetamides can exhibit a range of polarities and hydrogen bonding capabilities depending on their specific structure. nih.gov In specialized research contexts, a molecule with the specific steric and electronic properties of this compound could potentially be investigated as a solvent for specific polymerization reactions or as a plasticizer in experimental polymer systems where its unique structure might impart desired properties like flexibility or altered thermal characteristics. However, this remains a theoretical application, as the use of such structurally complex acetamides in materials science is not well-documented in publicly available literature.

Analytical and Spectroscopic Characterization Techniques for 2 4 Ethylphenyl 2 Methylamino Acetamide

Chromatographic Purity Assessment and Separation Methods

Chromatographic techniques are fundamental for assessing the purity of 2-(4-Ethylphenyl)-2-(methylamino)acetamide and for separating it from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile, thermally labile compounds like this compound. A typical method development and validation would involve the following:

Method Development: A reverse-phase HPLC method would be the most common starting point. Development would focus on optimizing the separation of the main peak from any impurities. Key parameters to be investigated would include the stationary phase (e.g., C18, C8), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH of the aqueous phase, column temperature, and detection wavelength. sielc.comajpaonline.com The presence of the phenyl group and the basic methylamino group would heavily influence these choices.

Validation: A developed HPLC method would be validated according to established guidelines to ensure its reliability. This involves demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterIllustrative Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm
Injection Vol. 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the polarity and potential thermal lability of the amide and secondary amine functional groups in this compound, direct GC analysis could be challenging, potentially leading to peak tailing or degradation. jfda-online.com

To overcome this, derivatization is a common strategy. The active hydrogens on the amine and amide groups can be replaced with less polar, more stable groups, increasing the compound's volatility and improving its chromatographic properties. researchgate.net

Derivatization: Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common derivatization techniques for amines and amides prior to GC-MS analysis. tcichemicals.com These reactions create more volatile and thermally stable derivatives. researchgate.net

GC-MS Analysis: The derivatized compound would then be analyzed by GC-MS. The gas chromatograph separates the derivative from other components, and the mass spectrometer provides mass information for identification and structural elucidation. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C11H16N2O), the theoretical exact mass can be calculated.

Precise Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula from the measured mass-to-charge ratio (m/z). nih.gov

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would be used to fragment the molecule. kobv.de Analyzing the fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the amide bond, the loss of the methylamino group, and fragmentations of the ethylphenyl moiety.

Table 2: Predicted HRMS Data and Potential Fragments for this compound

SpeciesFormulaTheoretical m/z (Monoisotopic)Description
[M+H]⁺ C₁₁H₁₇N₂O⁺193.1335Protonated molecular ion
Fragment 1 C₉H₁₁⁺119.0855Loss of methylaminoacetamide group
Fragment 2 C₁₀H₁₄N⁺148.1121Loss of acetamide (B32628) group
Fragment 3 C₂H₆N⁺44.0495Methylamino fragment

Single-Crystal X-ray Diffraction (XRD) for Definitive Solid-State Structure Elucidation

Should this compound be a crystalline solid, single-crystal X-ray diffraction (XRD) would be the definitive technique for elucidating its three-dimensional atomic structure in the solid state. nih.gov

The process involves:

Crystallization: Growing a high-quality single crystal of the compound, which can be a challenging step. nih.gov

Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays to collect a diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to solve the crystal structure, which reveals precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the crystal lattice. nih.gov

Without an actual crystal, no experimental data can be presented.

Development of Quantitative Analytical Methods for Research Applications

For research applications, such as reaction monitoring or stability studies, a validated quantitative method is essential.

Method of Choice: Based on the compound's structure, HPLC with UV detection would likely be the preferred method for quantification due to its robustness, precision, and wide applicability. ajpaonline.com LC-MS/MS could also be employed for higher sensitivity and selectivity, especially for analysis in complex matrices. epa.gov

Calibration: Quantification would be achieved by creating a calibration curve using certified reference standards of this compound at multiple concentration levels.

Internal Standard: The use of a suitable internal standard—a compound with similar chemical and physical properties that is not present in the sample—is often recommended to improve the precision and accuracy of the quantification by correcting for variations in sample preparation and instrument response.

The development of such methods would follow the validation principles outlined in section 6.1.1 to ensure the data generated is accurate and reliable for its intended research purpose.

Future Research Directions and Unexplored Avenues for 2 4 Ethylphenyl 2 Methylamino Acetamide

Identification and Validation of Novel Biological Targets for Therapeutic Exploration

The phenylacetamide scaffold is a common feature in a variety of biologically active molecules. Analogous compounds have shown activity against a range of therapeutic targets, suggesting that 2-(4-Ethylphenyl)-2-(methylamino)acetamide could hold similar promise. A crucial future direction is the systematic screening of this compound against diverse biological targets to uncover its therapeutic potential.

Initial research efforts could focus on targets where related acetamide (B32628) derivatives have already shown activity. For instance, various substituted acetamides have been investigated as kinase inhibitors, such as those targeting c-KIT kinase, which is implicated in some forms of cancer. nih.gov A comprehensive screening campaign could therefore be initiated to determine if this compound exhibits inhibitory activity against a panel of kinases or other enzyme families known to be modulated by small molecules with similar structural motifs.

Further exploration could involve unbiased high-throughput screening against large libraries of biological targets to identify novel and unexpected activities. Validation of any initial "hits" from these screens would require subsequent dose-response studies and secondary assays to confirm the potency and selectivity of the compound for the identified target.

Table 1: Potential Biological Assays for Target Identification

Assay Type Potential Target Class Rationale
Kinase Inhibition Assay Protein Kinases (e.g., c-KIT, EGFR) Phenylacetamide scaffolds are present in known kinase inhibitors. nih.gov
Enzyme Inhibition Assays Proteases, Hydrolases Broad screening to identify novel enzyme-modulating activities.
Receptor Binding Assays GPCRs, Nuclear Receptors To determine if the compound interacts with key cell signaling receptors.

Exploration of Innovative and Sustainable Synthetic Methodologies

While this compound is commercially available, the development of novel, efficient, and sustainable synthetic routes is a key area for future research. Exploring different synthetic strategies can lead to improved yields, reduced costs, and more environmentally friendly production methods.

One plausible approach for its synthesis involves a multi-step sequence starting from 4-ethylphenylacetic acid or a related derivative. This could involve an initial alpha-bromination followed by amination with methylamine (B109427) and subsequent amidation to form the final acetamide.

Future research could focus on developing more convergent or one-pot syntheses. For example, exploring catalytic methods that avoid the use of stoichiometric and often hazardous reagents would be a significant advancement. The use of flow chemistry could also be investigated to improve reaction efficiency, safety, and scalability.

Table 2: Potential Synthetic Strategies and Principles

Synthetic Strategy Principle Potential Advantages
Linear Synthesis via Halogenation Alpha-halogenation of a 4-ethylphenylacetic acid derivative, followed by sequential amination and amidation. Straightforward, based on well-established reactions.
Reductive Amination Reaction of a corresponding alpha-keto acid or ester with methylamine under reductive conditions. Can offer good stereocontrol with chiral reducing agents.
Ugi or Passerini Reaction Multi-component reactions that could potentially form the core structure in a single step from simple precursors. High atom economy and efficiency.

Advanced Computational Modeling and Artificial Intelligence-driven Predictions for Compound Design and Optimization

Computational tools are indispensable in modern drug discovery and chemical research. For a compound like this compound, where experimental data is sparse, in silico methods offer a powerful way to predict its properties and guide future experimental work.

Density Functional Theory (DFT) calculations could be employed to determine the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. This information is foundational for understanding its reactivity and potential interactions with biological macromolecules.

Once a biological target is identified, molecular docking studies can predict the binding mode and affinity of the compound within the target's active site. nih.gov This can provide insights into the key intermolecular interactions responsible for its biological activity and guide the design of more potent analogs. Furthermore, artificial intelligence and machine learning models could be trained on data from related acetamide compounds to predict various properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, as well as potential off-target effects.

Table 3: Application of Computational Methods

Computational Method Application for this compound Potential Outcome
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis, vibrational frequency calculation. Prediction of stable conformations and spectroscopic data.
Molecular Docking Prediction of binding modes and affinities to hypothetical biological targets. Prioritization of biological assays and rational design of analogs.
Molecular Dynamics (MD) Simulation Simulation of the compound's behavior in a biological environment (e.g., in water or bound to a protein). Understanding the stability of binding and the role of solvent.

Integration of this compound into Multi-Component Systems and Hybrid Molecules

A promising strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity to achieve synergistic effects, improved selectivity, or a multi-target profile. The this compound scaffold could serve as a valuable building block in the design of such multi-component systems.

Future research could explore the synthesis of hybrid molecules where this compound is covalently linked to other known active fragments. For example, if it is found to have modest activity against a particular target, it could be linked to a known ligand for that same target to enhance its potency or alter its pharmacological profile.

Another avenue is the development of "dual-target" ligands. If this compound is found to bind to one target, and another pharmacophore is known to bind to a second target implicated in the same disease pathway, combining them could lead to a more effective therapeutic agent. The design of such molecules would require careful consideration of the linker's length, composition, and flexibility to ensure that both pharmacophoric units can adopt their optimal binding conformations.

Table 4: Hypothetical Hybrid Molecule Concepts

Hybrid Concept Rationale Potential Therapeutic Area
Kinase Inhibitor Hybrid Linking the acetamide to a known hinge-binding fragment. Oncology
GPCR Ligand Conjugate Combining the acetamide with a known GPCR agonist or antagonist. CNS disorders, metabolic diseases
Antibacterial Conjugate Linking the acetamide to a molecule that disrupts bacterial cell walls or a known antibiotic. Infectious Diseases

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethylphenyl)-2-(methylamino)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2-(methylamino)acetamide derivatives are commonly prepared by reacting methylamine with halogenated acetamide precursors (e.g., 2-bromoacetamide or 2-chloroacetamide) under controlled pH (8–10) and temperature (40–60°C) to achieve yields of 66–77% . For the 4-ethylphenyl moiety, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) or direct alkylation of aromatic amines may be employed, as seen in structurally related N-(4-ethylphenyl)acetamide derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and carbonyl C=O vibrations (~1650–1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assign methylamino protons (δ ~2.8–3.2 ppm) and ethylphenyl aromatic protons (δ ~6.8–7.2 ppm). Carbon signals for the acetamide carbonyl typically appear at δ ~170 ppm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, observing [M+H]⁺ peaks matching theoretical values (e.g., C₁₁H₁₆N₂O₂: 224.12 g/mol) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Follow general acetamide safety protocols:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in a cool, dry environment away from oxidizing agents.
  • Refer to analogous compounds’ safety data (e.g., H303+H313+H333 warnings for similar acetamides) .

Advanced Research Questions

Q. How can researchers optimize the low yield in multi-step synthesis of related acetamide derivatives?

  • Methodological Answer : Low yields in multi-step syntheses (e.g., 2–5% overall yield for complex analogs ) can be addressed by:

  • Intermediate Purification : Use column chromatography or recrystallization after each step to minimize side products.
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency.
  • Reaction Monitoring : Employ TLC or HPLC to track progress and adjust stoichiometry/reactant ratios dynamically .

Q. How to resolve discrepancies in NMR spectral data interpretation for acetamide derivatives?

  • Methodological Answer : Contradictions in NMR assignments (e.g., overlapping proton signals) require:

  • 2D NMR : Use HSQC or HMBC to correlate ambiguous protons with carbon signals.
  • Deuterated Solvent Comparison : Run spectra in DMSO-d₆ vs. CDCl₃ to shift/resolve aromatic or amine peaks.
  • Computational Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs) .

Q. How to design assays to assess the antimicrobial activity of this compound?

  • Methodological Answer : Adapt protocols from structurally related antimicrobial acetamides :

  • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Assays : Evaluate bactericidal kinetics at 2× MIC over 24 hours.
  • Synergy Testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects.

Q. What strategies can validate the purity and stability of this compound under various storage conditions?

  • Methodological Answer :

  • HPLC-UV/ELSD : Monitor degradation products after accelerated stability testing (40°C/75% RH for 6 months).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C suggests room-temperature stability).
  • Karl Fischer Titration : Measure moisture content to optimize storage conditions (e.g., desiccants for hygroscopic batches) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.